

# A Technical Guide to the Spectroscopic Analysis of 3-Butoxy-2-methylpentane

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## Compound of Interest

Compound Name: **3-Butoxy-2-methylpentane**

Cat. No.: **B14369567**

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Butoxy-2-methylpentane**, a saturated ether. In the absence of experimentally acquired spectra in public databases, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound and as a practical guide to the application of these analytical techniques.

The methodologies outlined are standard procedures in organic analysis and are detailed to assist in the replication of spectroscopic measurements. The included diagrams visualize the general workflow of spectroscopic analysis, providing a logical framework for experimental design and data interpretation.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Butoxy-2-methylpentane**. These predictions are based on established principles of spectroscopy and by analogy to structurally similar compounds.

Table 1: Predicted  $^1\text{H}$  NMR Data (Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0.00 ppm)

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
CH <sub>3</sub> (isobutyl group)	~ 0.9	Doublet	3H
CH <sub>3</sub> (ethyl group)	~ 0.9	Triplet	3H
CH <sub>3</sub> (butoxy group)	~ 0.9	Triplet	3H
CH <sub>2</sub> (ethyl group)	~ 1.4-1.6	Multiplet	2H
CH <sub>2</sub> (butoxy group, $\gamma$ )	~ 1.4-1.6	Multiplet	2H
CH <sub>2</sub> (butoxy group, $\beta$ )	~ 1.5-1.7	Multiplet	2H
CH (isobutyl group)	~ 1.8-2.0	Multiplet	1H
CH-O	~ 3.2-3.4	Multiplet	1H
O-CH <sub>2</sub>	~ 3.4-3.6	Triplet	2H

Table 2: Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>)

Carbon	Chemical Shift ( $\delta$ , ppm)
CH <sub>3</sub> (isobutyl group)	~ 11-15
CH <sub>3</sub> (ethyl group)	~ 14-18
CH <sub>3</sub> (butoxy group)	~ 14-18
CH <sub>2</sub> (ethyl group)	~ 23-27
CH <sub>2</sub> (butoxy group, $\gamma$ )	~ 19-23
CH <sub>2</sub> (butoxy group, $\beta$ )	~ 31-35
CH (isobutyl group)	~ 35-40
O-CH <sub>2</sub>	~ 68-72
CH-O	~ 80-85

Table 3: Predicted IR Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
2850-2960	C-H stretch (alkane)	Strong
1450-1470	C-H bend (alkane)	Medium
1370-1380	C-H bend (alkane)	Medium
1080-1150	C-O stretch (ether)	Strong

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/z	Proposed Fragment
158	[M] <sup>+</sup> (Molecular Ion)
129	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
115	[M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
101	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
87	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup>
71	[C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>
57	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>
43	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
29	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve 5-25 mg of **3-Butoxy-2-methylpentane** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ).<sup>[1][2]</sup> The solvent should be chosen based on the sample's solubility and its chemical shift to avoid signal overlap.<sup>[3]</sup> For  $^{13}\text{C}$  NMR, a more concentrated solution (50-100 mg) may be necessary to obtain a spectrum with a good signal-to-noise ratio in a reasonable time.<sup>[1]</sup>
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution for chemical shift referencing ( $\delta = 0.00$  ppm).<sup>[1]</sup>
- Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.<sup>[2][3]</sup>
- Data Acquisition: Place the NMR tube in the spectrometer's probe. The instrument's magnetic field is shimmed to improve its homogeneity. For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a larger number of scans and proton decoupling are typically used.<sup>[2]</sup>

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule, particularly the C-O ether linkage.

Methodology (Attenuated Total Reflectance - ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.
- Sample Application: Place a small drop of liquid **3-Butoxy-2-methylpentane** directly onto the ATR crystal.<sup>[4]</sup> A few milligrams of a solid sample can also be analyzed by pressing it firmly onto the crystal.<sup>[4]</sup>
- Data Acquisition: The IR beam is directed through the ATR crystal, where it undergoes total internal reflection. An evanescent wave penetrates a small distance into the sample, and the absorption of IR radiation is measured.<sup>[5]</sup> The resulting interferogram is then Fourier-transformed to produce the IR spectrum.

- Cleaning: After the measurement, the ATR crystal should be cleaned thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

## Mass Spectrometry (MS)

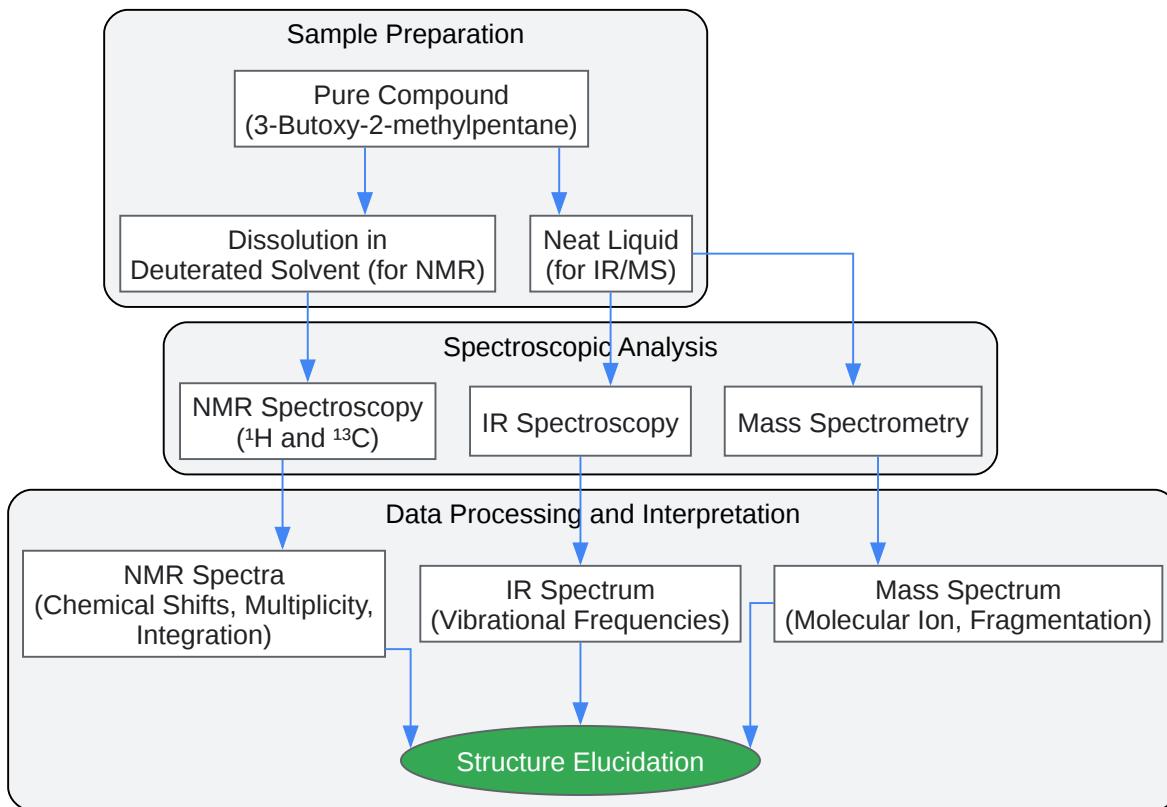
Objective: To determine the molecular weight of the compound and to obtain information about its structure from its fragmentation pattern.

Methodology (Electron Ionization - EI):

- Sample Introduction: Introduce a small amount of the volatile **3-Butoxy-2-methylpentane** into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port.[6]
- Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ( $[M]^+$ ).[6][7]
- Fragmentation: The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **3-Butoxy-2-methylpentane**.



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Caption: General workflow for spectroscopic analysis of an organic compound.

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